molecular formula C36H18O12 B2827586 5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid CAS No. 1173285-13-6

5,5',5''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid

Cat. No.: B2827586
CAS No.: 1173285-13-6
M. Wt: 642.528
InChI Key: WTVGQYZERGWQAK-UHFFFAOYSA-N
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Description

5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid: is a multi-carboxylic acid compound with the molecular formula C36H18O12 and a molecular weight of 642.52 g/mol . This compound is known for its unique structure, which includes three isophthalic acid groups connected to a central benzene ring via ethynyl linkages. It is commonly used as a linker in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable and highly porous structures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid typically involves the Sonogashira coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple terminal alkynes with aryl halides. The process begins with the preparation of 1,3,5-tris(ethynyl)benzene, which is then reacted with 5-bromo-isophthalic acid under Sonogashira coupling conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid primarily undergoes reactions typical of carboxylic acids and alkynes. These include:

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Amidation: Reaction with amines to form amides.

    Hydrogenation: Reduction of the ethynyl groups to form alkanes.

Common Reagents and Conditions:

    Esterification: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., sulfuric acid).

    Amidation: Amines (e.g., aniline, methylamine), coupling agents (e.g., EDC, DCC).

    Hydrogenation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid is used as a building block for the synthesis of MOFs. These frameworks are highly porous and have applications in gas storage, separation, and catalysis .

Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives and MOFs synthesized from it are being explored for drug delivery systems and biosensing applications .

Industry: In industry, the compound is used in the development of advanced materials with specific properties such as high surface area and tunable porosity. These materials are useful in catalysis, environmental remediation, and energy storage .

Mechanism of Action

The mechanism of action of 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid is primarily related to its ability to form stable and highly porous structures when used as a linker in MOFs. The ethynyl groups facilitate strong π-π interactions and coordination with metal ions, leading to the formation of robust frameworks. These frameworks can then interact with various molecules, enabling applications in gas adsorption, catalysis, and separation processes .

Comparison with Similar Compounds

  • 1,3,5-Tris(4-carboxyphenylethynyl)benzene
  • 4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

Comparison: Compared to similar compounds, 5,5’,5’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))triisophthalic acid is unique due to its three isophthalic acid groups, which provide additional carboxyl functionalities. This enhances its ability to form more complex and stable MOFs with higher porosity and surface area.

Properties

IUPAC Name

5-[2-[3,5-bis[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H18O12/c37-31(38)25-10-22(11-26(16-25)32(39)40)4-1-19-7-20(2-5-23-12-27(33(41)42)17-28(13-23)34(43)44)9-21(8-19)3-6-24-14-29(35(45)46)18-30(15-24)36(47)48/h7-18H,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVGQYZERGWQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C#CC3=CC(=CC(=C3)C(=O)O)C(=O)O)C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H18O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173285-13-6
Record name 1173285-13-6
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